molecular formula C9H13ClN2O3 B2608172 (2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride CAS No. 1969287-77-1

(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride

Cat. No. B2608172
CAS RN: 1969287-77-1
M. Wt: 232.66
InChI Key: CWPTWYDPYNNZEZ-SCLLHFNJSA-N
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Description

(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, also known as Pilocarpine hydrochloride, is a natural alkaloid found in the leaves of the Pilocarpus jaborandi plant. It has been used for centuries in traditional medicine to treat a variety of ailments, including dry mouth, glaucoma, and asthma. In recent years, Pilocarpine hydrochloride has gained attention as a potential therapeutic agent for various diseases due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of (2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride hydrochloride is complex and involves the activation of various receptors in the body. (2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride hydrochloride is a cholinergic agonist, which means that it activates the cholinergic receptors in the body. This activation leads to an increase in the production of acetylcholine, a neurotransmitter that plays a crucial role in several physiological processes.
Biochemical and Physiological Effects
(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride hydrochloride has several biochemical and physiological effects on the body. It stimulates the secretion of saliva and tears, which can be beneficial for individuals suffering from dry mouth and xerostomia. It also reduces intraocular pressure, making it an effective treatment for glaucoma. (2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride hydrochloride has been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride hydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other drugs. It has a well-established mechanism of action and has been extensively studied, making it a reliable tool for researchers. However, (2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride hydrochloride also has some limitations. It can have variable effects on different individuals, and its effects can be dose-dependent. Additionally, it can have side effects such as sweating, nausea, and vomiting.

Future Directions

There are several future directions for the study of (2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride hydrochloride. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride hydrochloride has been shown to improve cognitive function and memory in animal studies, and further research is needed to investigate its potential therapeutic effects in humans. Additionally, (2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride hydrochloride could be investigated for its potential use in the treatment of autoimmune diseases such as Sjogren's syndrome and rheumatoid arthritis. Overall, (2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride hydrochloride has shown great promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its pharmacological effects and potential applications.

Synthesis Methods

The synthesis of (2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride hydrochloride is a complex process that involves several steps. The first step is the extraction of the alkaloid from the Pilocarpus jaborandi plant. The extracted alkaloid is then purified using various techniques such as chromatography and crystallization. The final step involves the conversion of the purified alkaloid into (2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride hydrochloride through a series of chemical reactions.

Scientific Research Applications

(2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including cholinergic, muscarinic, and nicotinic receptor activation. (2R,3R)-3-[(1H-pyrazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride hydrochloride has been used as a diagnostic tool for the diagnosis of certain diseases, such as Sjogren's syndrome and Parkinson's disease. It has also been investigated for its potential use in the treatment of conditions such as glaucoma, dry mouth, and xerostomia.

properties

IUPAC Name

(2R,3R)-3-(pyrazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(2-5-14-8)6-11-4-1-3-10-11;/h1,3-4,7-8H,2,5-6H2,(H,12,13);1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPTWYDPYNNZEZ-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1CN2C=CC=N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@H]1CN2C=CC=N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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